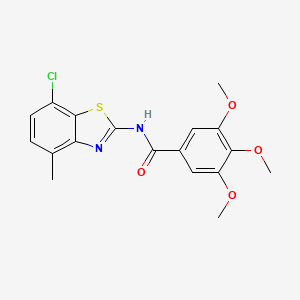

Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxy-

Description

The compound "Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxy-" is a benzamide derivative featuring a 3,4,5-trimethoxybenzoyl group linked to a substituted benzothiazole moiety (7-chloro-4-methyl-2-benzothiazolyl). Benzothiazoles are known for diverse bioactivities, including anticancer, antimicrobial, and antidiabetic properties . The 3,4,5-trimethoxybenzamide scaffold is frequently employed in drug design due to its metabolic stability and ability to engage in hydrogen bonding, enhancing target binding .

Properties

IUPAC Name |

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-9-5-6-11(19)16-14(9)20-18(26-16)21-17(22)10-7-12(23-2)15(25-4)13(8-10)24-3/h5-8H,1-4H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLANALRGYUOVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171696 | |

| Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912762-78-8 | |

| Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=912762-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(7-Chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxy- typically involves multiple steps, starting with the preparation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The resulting 7-chloro-4-methyl-2-benzothiazole is then subjected to further reactions to introduce the benzamide and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxy- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzothiazole ring.

Scientific Research Applications

Chemical Research Applications

Synthesis and Building Blocks

- This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique benzothiazole structure allows for exploration of novel chemical reactions and pathways.

- The synthesis typically involves the formation of the benzothiazole core through cyclization reactions and subsequent amidation processes using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Reactivity and Mechanism

- The compound's reactivity is influenced by its chlorinated benzothiazole structure, which may facilitate interactions with various nucleophiles or electrophiles in synthetic methodologies .

Biological Research Applications

Bioactivity Studies

- Research indicates that this compound may exhibit antimicrobial , antifungal , and anticancer properties. Studies are ongoing to evaluate its efficacy as a bioactive molecule in drug development .

Mechanism of Action

- The mechanism likely involves inhibition of specific enzymes or receptors, contributing to its potential therapeutic effects. For instance, it may bind to active sites of enzymes, blocking their function and influencing metabolic pathways .

Medical Applications

Drug Development

- Derivatives of N-(7-chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxy- are under investigation for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, targeting diseases such as cancer or infections .

Case Studies

- A study published in a peer-reviewed journal highlighted the anticancer activity of related benzothiazole derivatives against various cancer cell lines, demonstrating the compound's potential in oncology .

Industrial Applications

Material Science

- In the industrial sector, this compound can be utilized in the development of new materials such as polymers or dyes due to its stability and reactivity. Its unique structure may impart desirable properties to synthetic materials .

Mechanism of Action

The mechanism of action of Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, based on the evidence provided:

Structural and Functional Insights

Benzothiazole vs. Thiazole Derivatives

- The substitution of benzothiazole (as in the target compound) with simpler thiazole rings (e.g., N-(4-methylthiazol-2-yl)-3,4,5-trimethoxybenzamide ) reduces steric bulk but may diminish π-π stacking interactions critical for receptor binding. Benzothiazoles, however, exhibit enhanced planarity and electronic effects, improving affinity for enzymatic targets .

- Chloro and Methyl Substituents : The 7-chloro and 4-methyl groups on the benzothiazole ring (hypothetical target) likely enhance lipophilicity and metabolic stability compared to unsubstituted analogs, aligning with trends in antidiabetic and antimicrobial benzothiazole derivatives .

Trimethoxybenzamide Modifications The 3,4,5-trimethoxy configuration is conserved across analogs (e.g., N-(4-bromophenyl)-3,4,5-trimethoxybenzamide ), contributing to consistent NMR profiles (δ 60.2, 56.2 ppm for methoxy carbons) and hydrogen-bonding capacity via the amide carbonyl .

Biological Activity

Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxy- is a complex organic compound notable for its unique structure, which includes a benzamide group, a benzothiazole ring, and multiple methoxy substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure contributes to its diverse biological activities and interactions with various molecular targets.

Antimicrobial Properties

Research indicates that Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxy- exhibits significant antimicrobial activity. A study on substituted benzamides highlighted their effectiveness against various bacterial strains. The compound's mechanism likely involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

Benzamide derivatives have shown promise in anticancer research. In vitro studies have demonstrated that compounds similar to Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxy- can induce apoptosis in cancer cells through the modulation of apoptotic pathways. For instance, compounds with similar structural motifs have been reported to interact with Bcl-2 proteins, leading to increased apoptosis rates in cancer cell lines .

Case Studies and Research Findings

-

Larvicidal Activity : A comparative study evaluated the larvicidal effects of various benzamide derivatives against mosquito larvae. The results indicated that certain compounds exhibited over 90% mortality at specific concentrations. This suggests potential applications in pest control .

Compound Concentration (mg/L) Death Rate (%) 7a 10 100 7b 10 10 7c 10 0 -

Fungicidal Activity : Another study assessed the fungicidal properties of related benzamide compounds against Botrytis cinerea. The findings showed that some derivatives had efficacy rates comparable to established fungicides .

Compound EC50 (μg/mL) Activity (%) 7h 11.61 90.5 Fluxapyroxad - 63.6 - Antidepressant and Neuroleptic Effects : Investigations into the pharmacological profiles of benzamide derivatives revealed potential antidepressant and neuroleptic activities. Certain compounds induced significant changes in motor activity in animal models, suggesting a central nervous system effect .

The biological activity of Benzamide, N-(7-chloro-4-methyl-2-benzothiazolyl)-3,4,5-trimethoxy- is thought to arise from its interaction with specific enzymes or receptors within cells. Preliminary studies suggest that it may inhibit key enzymes involved in metabolic pathways or signal transduction processes.

Summary of Biological Activities

- Antimicrobial : Effective against various bacteria.

- Anticancer : Induces apoptosis in cancer cells.

- Larvicidal : High mortality rates in mosquito larvae.

- Fungicidal : Effective against plant pathogens.

- Neuroactive : Potential antidepressant effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.